4-(2-Chloro-5-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
CAS No.: 774560-40-6
Cat. No.: VC2438233
Molecular Formula: C15H11ClN6O2
Molecular Weight: 342.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 774560-40-6 |
|---|---|
| Molecular Formula | C15H11ClN6O2 |
| Molecular Weight | 342.74 g/mol |
| IUPAC Name | 4-(2-chloro-5-nitrophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
| Standard InChI | InChI=1S/C15H11ClN6O2/c16-10-6-5-8(22(23)24)7-9(10)13-19-14(17)20-15-18-11-3-1-2-4-12(11)21(13)15/h1-7,13H,(H3,17,18,19,20) |
| Standard InChI Key | PKNLRTKXEJBUNZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
| Canonical SMILES | C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Properties
Molecular Identity and Basic Characteristics
4-(2-Chloro-5-nitrophenyl)-1,4-dihydro triazino[1,2-a]benzimidazol-2-amine represents a complex heterocyclic system with multiple functional groups. The compound is registered in chemical databases with specific identifiers that facilitate its recognition and cataloging in scientific literature and chemical repositories. It has a molecular formula of C15H11ClN5O2 and a calculated molecular weight of 342.74 g/mol . The compound is also identified by its CAS registry number 774560-40-6, which serves as a unique identifier in chemical databases and literature .
Table 1: Basic Properties of 4-(2-Chloro-5-nitrophenyl)-1,4-dihydro triazino[1,2-a]benzimidazol-2-amine
| Property | Value | Source |
|---|---|---|
| PubChem CID | 4890455 | |
| Molecular Formula | C15H11ClN5O2 | |
| Molecular Weight | 342.74 g/mol | |
| CAS Registry Number | 774560-40-6 | |
| Creation Date in Database | September 17, 2005 | |
| Last Modified | April 5, 2025 |
Structural Features and Conformation
The molecular architecture of 4-(2-Chloro-5-nitrophenyl)-1,4-dihydro triazino[1,2-a]benzimidazol-2-amine comprises several key structural elements that define its chemical behavior. The core structure consists of a benzimidazole system fused with a partially saturated triazine ring, forming the triazino[1,2-a]benzimidazole scaffold. This heterocyclic framework provides rigidity to the molecule while creating distinct electronic environments across its structure.
Based on studies of related compounds, the dihydro-triazine ring that is fused with the benzimidazole system likely exhibits relative planarity with minor deviations from the mean-square plane. In analogous structures, such as 2-amino-4-phenyl-4H,10H-1,3,5-triazino[1,2-a]benzimidazol derivatives, the dihydro-triazine ring shows root-mean-square deviations of approximately 0.106 Å, with the methine carbon atom typically deviating most significantly from this plane .
Synthesis and Chemical Reactivity
Chemical Behavior and Reactivity
The chemical reactivity of 4-(2-Chloro-5-nitrophenyl)-1,4-dihydro triazino[1,2-a]benzimidazol-2-amine is influenced by several structural features:
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The amino group at position 2 of the triazine ring can participate in hydrogen bonding interactions, serving as both a hydrogen bond donor and acceptor.
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The nitro group on the phenyl substituent acts as a strong electron-withdrawing group, affecting the electronic distribution throughout the aromatic system.
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The chlorine substituent provides both electronic effects and potential sites for nucleophilic substitution reactions under appropriate conditions.
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The partially saturated (dihydro) nature of the triazine component introduces specific reactivity patterns distinct from fully aromatic systems.
In crystalline states, related triazinobenzimidazole derivatives have demonstrated specific hydrogen bonding patterns. For instance, adjacent cations and anions in 2-amino-4-phenyl-4H,10H-1,3,5-triazino[1,2-a]benzimidazol-3-ium compounds form N-H⋯N and N-H⋯Cl hydrogen bonds, generating characteristic structural motifs such as double chains running along specific crystallographic axes .
Structural Comparison with Related Compounds
Structural Analogs and Derivatives
The chemical literature contains several structurally related compounds that provide valuable context for understanding 4-(2-Chloro-5-nitrophenyl)-1,4-dihydro triazino[1,2-a]benzimidazol-2-amine. A particularly close analog is 4-(2-Chlorophenyl)-1,4-dihydro triazino[1,2-a]benzimidazol-2-amine, which differs only by the absence of the nitro group at position 5 of the phenyl ring . This compound has a molecular weight of 297.74 g/mol and shares many structural features with our target compound.
Other related structures include various benzimidazolo-1,3,5-triazin derivatives that feature different substituents or functional groups. For instance, compounds where the amino group at position 2 is replaced by a thione (=S) group, forming benzimidazolo-1,3,5-triazin-2-thione structures, have been reported . Similarly, variations in the triazine ring component, such as replacement of a nitrogen atom with sulfur to form thiadiazine derivatives, have been synthesized and characterized .
Table 2: Comparison of Structural Features Among Related Triazinobenzimidazole Derivatives
Spectroscopic Characteristics
Spectroscopic data provides critical insights into the structural features and purity of chemical compounds. While comprehensive spectroscopic data specific to 4-(2-Chloro-5-nitrophenyl)-1,4-dihydro triazino[1,2-a]benzimidazol-2-amine is limited in the available literature, information about related compounds suggests potential spectral characteristics.
The closely related 4-(2-Chlorophenyl)-1,4-dihydro triazino[1,2-a]benzimidazol-2-amine has documented 1H NMR and 13C NMR spectra , which would show similar patterns to our target compound but with differences attributable to the nitro group. The presence of the nitro group in 4-(2-Chloro-5-nitrophenyl)-1,4-dihydro triazino[1,2-a]benzimidazol-2-amine would likely result in distinct downfield shifts for protons in proximity to this electron-withdrawing substituent.
For triazinobenzimidazole derivatives in general, structural elucidation typically relies on multiple spectroscopic techniques, including IR, 1H NMR, 13C NMR, elemental analysis, and mass spectrometry . These approaches collectively provide confirmation of structural features, functional group identification, and molecular weight verification.
Physical Properties and Computed Characteristics
Physicochemical Parameters
Several computed physicochemical parameters are available for 4-(2-Chloro-5-nitrophenyl)-1,4-dihydro triazino[1,2-a]benzimidazol-2-amine, offering insights into its potential behavior in various environments. While these values are typically calculated rather than experimentally determined, they provide useful estimates for predicting properties relevant to pharmaceutical and material applications.
Based on data for structurally similar benzimidazole derivatives, we can infer certain properties. For instance, related compounds like 5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one have computed XLogP3 values around 2.6, suggesting moderate lipophilicity . The presence of both hydrophilic (amino, nitro) and lipophilic (aromatic rings, chloro) components in 4-(2-Chloro-5-nitrophenyl)-1,4-dihydro triazino[1,2-a]benzimidazol-2-amine likely results in balanced solubility characteristics.
Hydrogen bond donor and acceptor counts contribute significantly to a compound's interaction potential with biological targets and solvent systems. The amino group functions as a hydrogen bond donor, while nitrogen atoms in the triazine and benzimidazole rings, along with oxygen atoms in the nitro group, serve as hydrogen bond acceptors. This combination of functional groups creates multiple sites for potential intermolecular interactions.
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